molecular formula C16H16N2O2 B231503 N-[2-(benzylamino)-2-oxoethyl]benzamide CAS No. 3392-91-4

N-[2-(benzylamino)-2-oxoethyl]benzamide

Cat. No. B231503
CAS RN: 3392-91-4
M. Wt: 268.31 g/mol
InChI Key: INPBTSNVGVTANZ-UHFFFAOYSA-N
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Description

N-[2-(benzylamino)-2-oxoethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-L-phenylalanine benzylamide and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-[2-(benzylamino)-2-oxoethyl]benzamide is not well understood. However, it is believed that this compound can act as a potential inhibitor of enzymes such as dipeptidyl peptidase-4 (DPP-4) and cysteine proteases. DPP-4 inhibitors are used for the treatment of type 2 diabetes, while cysteine protease inhibitors have potential applications in the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(benzylamino)-2-oxoethyl]benzamide are not well studied. However, it is believed that this compound can have potential effects on the immune system, metabolism, and cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(benzylamino)-2-oxoethyl]benzamide in lab experiments is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods. Moreover, this compound can be used as a building block for the synthesis of various bioactive molecules. However, the limitations of using N-[2-(benzylamino)-2-oxoethyl]benzamide include its limited solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the research on N-[2-(benzylamino)-2-oxoethyl]benzamide. One of the future directions is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the study of the mechanism of action of this compound and its potential applications as an inhibitor of enzymes such as DPP-4 and cysteine proteases. Moreover, the potential effects of N-[2-(benzylamino)-2-oxoethyl]benzamide on the immune system, metabolism, and cell signaling pathways need to be further studied. Furthermore, the use of this compound as a linker for the conjugation of peptides to other molecules such as drugs or imaging agents can be explored.

Synthesis Methods

The synthesis of N-[2-(benzylamino)-2-oxoethyl]benzamide involves a multistep process. The first step involves the protection of the carboxylic acid group of L-phenylalanine with a Boc (tert-butyloxycarbonyl) group. The Boc-protected L-phenylalanine is then reacted with benzylamine to form N-Boc-L-phenylalanine benzylamide. The Boc group is then removed using trifluoroacetic acid to obtain the final product, N-[2-(benzylamino)-2-oxoethyl]benzamide.

Scientific Research Applications

N-[2-(benzylamino)-2-oxoethyl]benzamide has potential applications in various fields such as drug discovery, peptide synthesis, and bioconjugation. This compound can be used as a building block for the synthesis of peptides and peptidomimetics. It can also be used as a linker for the conjugation of peptides to other molecules such as drugs or imaging agents. Moreover, N-[2-(benzylamino)-2-oxoethyl]benzamide can be used as a starting material for the synthesis of various bioactive molecules.

properties

CAS RN

3392-91-4

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C16H16N2O2/c19-15(17-11-13-7-3-1-4-8-13)12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

INPBTSNVGVTANZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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